![molecular formula C25H23N3O4S B2777654 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955662-26-7](/img/structure/B2777654.png)

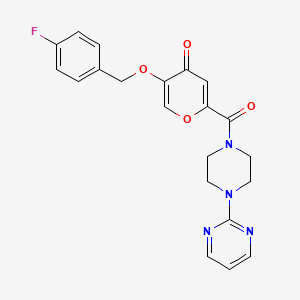

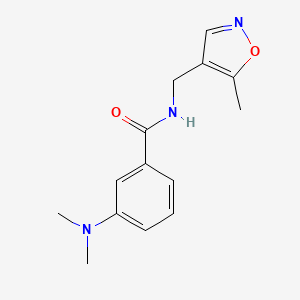

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles (two-component coupling) have been explored .Chemical Reactions Analysis

The compound might undergo reactions typical for tetrahydroisoquinolines, such as isomerization of iminium intermediate .Scientific Research Applications

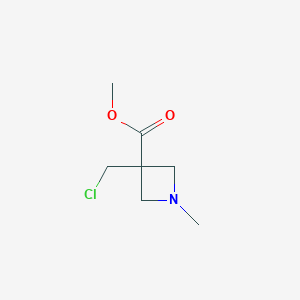

Synthesis Techniques and Heterocyclic Compound Development

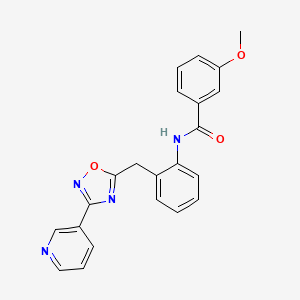

Research has explored various synthesis techniques and the development of heterocyclic compounds, which are crucial in pharmaceutical and medicinal chemistry. For instance, the study of cycloaddition of arynes to 1,2,4-triazines has facilitated the isolation of isoquinolines, highlighting a method for synthesizing complex heterocyclic structures (A. Gonsalves, T. P. Melo, T. L. Gilchrist, 1992). Similarly, the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, displaying anti-inflammatory and analgesic properties, indicates the potential for creating new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antipsychotic Agents and Analgesic Activity

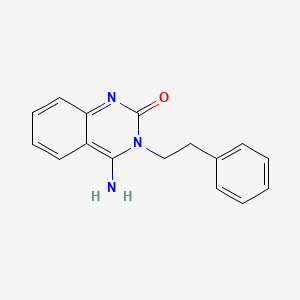

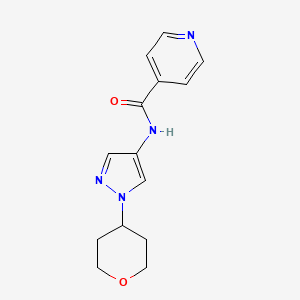

Studies have also focused on the development of heterocyclic carboxamides as potential antipsychotic agents, where analogues were evaluated for their binding to dopamine and serotonin receptors (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996). Additionally, the synthesis and evaluation of pyrazoles and triazoles bearing a quinazoline moiety have been investigated for their analgesic activity, further contributing to the development of new pain management solutions (H. Saad, Nermen A. Osman, A. Moustafa, 2011).

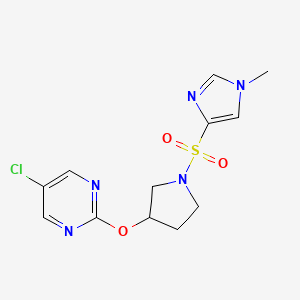

Antibacterial Agents

The design and synthesis of benzodthiazolyl-substituted pyrazol-5-ones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest a novel class of antibacterial agents that could be further explored for therapeutic applications (M. Palkar, A. Patil, Girish Hampannavar, et al., 2017).

Mechanism of Action

Future Directions

The tetrahydroisoquinoline scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Future research might focus on the development of new synthetic methods and the exploration of their biological activities.

Properties

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c29-23(16-8-9-19-20(12-16)32-14-31-19)27-25-26-22-18(6-3-7-21(22)33-25)24(30)28-11-10-15-4-1-2-5-17(15)13-28/h1-2,4-5,8-9,12,18H,3,6-7,10-11,13-14H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCIMHKEHOYSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)N5CCC6=CC=CC=C6C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)

![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)

![4-[2-(2,4-Difluorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2777594.png)